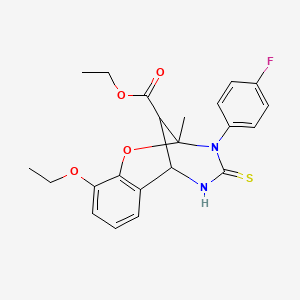![molecular formula C8H13IO B2723609 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane CAS No. 1447943-01-2](/img/structure/B2723609.png)
1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane is a chemical compound with the molecular formula C9H15I . It is related to 1,4-diazabicyclo[2.2.2]octane (DABCO), which is a highly nucleophilic tertiary amine base used as a catalyst and reagent in polymerization and organic synthesis .
Synthesis Analysis
The synthesis of related compounds involves the use of DABCO as a catalyst in electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions . A photoredox-catalyzed sulfonylation of alkyl iodides, sulfur dioxide, and electron-deficient alkenes under mild conditions has been achieved .Molecular Structure Analysis
The molecular structure of 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane is available as a 2D Mol file or as a computed 3D SD file . The structure is similar to DABCO, but with one of the nitrogen atoms replaced by an iodomethyl group .Chemical Reactions Analysis
DABCO, a related compound, is used as a catalyst in various reactions including electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions . It also plays a role in the photoredox-catalyzed sulfonylation of alkyl iodides .Wissenschaftliche Forschungsanwendungen
- DABCO has been employed in the synthesis of hybrid iodobismuthates, such as [C8H17N2][C10H22N2][BiI6] and [C6H12N2]0.5[C10H22N2]3.5[Bi2I10][Bi2I9]. These compounds exhibit interesting crystal structures and optical properties . Researchers explore their potential as environmentally friendly materials for optoelectronic applications due to their stability and lower toxicity compared to lead perovskites.
- A coordination polymer based on DABCO N,N′-dioxide, with the formula [La(odabco)3]Cl3·xH2O, has been synthesized and characterized. This work highlights the unique properties of DABCO-based triply charged cations .
- DABCO N,N’-dioxide forms diverse hydrogen-bonded structural motifs in inorganic–organic salts. Examples include odabco·2HNO3, odabco·HClO4, odabco·H2SO4, and odabco·2H2SO4. These compounds have been studied using single-crystal X-ray diffraction and infrared spectroscopy .
- While not directly related to DABCO iodomethyl derivatives, the broader class of organic–inorganic halides (e.g., lead perovskites like MAPbI3) has demonstrated remarkable photovoltaic properties. Researchers investigate similar properties in bismuth-based materials, considering their environmental friendliness and stability .
Coordination Polymers and Hybrid Materials
Triply Charged Cation Coordination Polymers
Hydrogen-Bonded Structural Motifs
Photovoltaic Materials
Wirkmechanismus
Target of Action
It is structurally similar to 1,4-diazabicyclo[222]octane (DABCO), which is known to act as a catalyst in various organic transformations .
Mode of Action
The mode of action of 1-(Iodomethyl)-2-oxabicyclo[22Given its structural similarity to dabco, it may function as a catalyst in electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions .
Biochemical Pathways
Dabco, a structurally similar compound, is known to be involved in various organic transformations, suggesting that 1-(iodomethyl)-2-oxabicyclo[222]octane may also influence a range of biochemical pathways .
Result of Action
Given its structural similarity to dabco, it may have similar effects, such as catalyzing various organic transformations .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(iodomethyl)-2-oxabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c9-6-8-3-1-7(2-4-8)5-10-8/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVUWWKSNMBGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO2)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2723527.png)


![5-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2723531.png)

![2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-N-mesitylacetamide](/img/structure/B2723534.png)



![3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid](/img/structure/B2723541.png)
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2723547.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2723549.png)